6-cyclopropyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
6-cyclopropyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a dimethoxyphenyl group, and an isoxazolo[5,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
6-cyclopropyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the specific reaction being performed .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
6-cyclopropyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-cyclopropyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazolo[5,4-b]pyridine derivatives and compounds with cyclopropyl or dimethoxyphenyl groups .
Uniqueness
What sets 6-cyclopropyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide apart is its unique combination of structural features, which may confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C21H23N3O4 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
6-cyclopropyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H23N3O4/c1-12-19-15(11-16(14-5-6-14)23-21(19)28-24-12)20(25)22-9-8-13-4-7-17(26-2)18(10-13)27-3/h4,7,10-11,14H,5-6,8-9H2,1-3H3,(H,22,25) |
InChI Key |
NIUGKVPBRPFLNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NCCC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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